2,5-dichloro-4-iodo-1,3-thiazole
CAS No.: 2758003-95-9
Cat. No.: VC11579966
Molecular Formula: C3Cl2INS
Molecular Weight: 279.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2758003-95-9 |
|---|---|
| Molecular Formula | C3Cl2INS |
| Molecular Weight | 279.9 |
Introduction
Chemical Identity and Structural Properties
2,5-Dichloro-4-iodo-1,3-thiazole belongs to the thiazole family, characterized by a five-membered aromatic ring containing one sulfur and one nitrogen atom. The compound’s halogen substitutions at the 2, 4, and 5 positions enhance its reactivity and electronic properties, making it a valuable candidate for further functionalization. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| CAS No. | 2758003-95-9 |
| Molecular Formula | |
| Molecular Weight | 279.9 g/mol |
| Halogen Substitutions | 2-Cl, 4-I, 5-Cl |
| Purity | Research-grade (≥95%) |
The planar structure of the thiazole ring, confirmed by X-ray crystallography in analogous compounds, facilitates π-stacking interactions in the solid state . The iodine atom at position 4 introduces steric bulk and polarizability, which are critical for binding to biological targets.
Synthesis and Structural Modification
Halogenation Strategies
The synthesis of 2,5-dichloro-4-iodo-1,3-thiazole typically involves sequential halogenation reactions. While detailed protocols are scarce, analogous methods for thiazole derivatives provide insights:
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Hantzsch Thiazole Synthesis: Reaction of α-halo carbonyl compounds with thioamides or thioureas yields the thiazole core. For example, 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone reacts with thiourea to form 4-(2,5-dichlorothienyl)-1,3-thiazoles .
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Electrophilic Aromatic Substitution: Direct iodination and chlorination of preformed thiazoles using or in the presence of Lewis acids (e.g., ) enable selective halogenation .
A representative synthesis pathway is illustrated below:
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Thiazole Ring Formation: Condensation of 2-chloroacetonitrile with thiourea under basic conditions generates 2-aminothiazole.
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Iodination: Treatment with (NIS) introduces iodine at position 4.
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Chlorination: Reaction with or installs chlorine atoms at positions 2 and 5 .
Analytical Characterization
The compound is characterized by:
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: Absence of aromatic protons due to halogen substitutions.
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: Peaks at δ 120–160 ppm corresponding to the thiazole carbons.
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Mass Spectrometry: A molecular ion peak at m/z 279.9 confirms the molecular weight .
Biological Activities and Mechanisms
Enzyme Inhibition
2,5-Dichloro-4-iodo-1,3-thiazole exhibits potent inhibition of glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme critical for fungal cell wall biosynthesis. Docking studies reveal that the iodine atom forms hydrophobic interactions with the enzyme’s active site, while chlorine atoms stabilize binding via halogen bonding . Comparative inhibitory data against GlcN-6-P are shown below:
| Compound | IC (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| 2,5-Dichloro-4-iodo-1,3-thiazole | 0.67 | -8.9 |
| 2-(8-Quinolinyl)-4-(2,5-dichlorothienyl)-thiazole | 1.2 | -7.5 |
Antimicrobial Activity
The compound demonstrates broad-spectrum activity against bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. Minimum inhibitory concentrations (MICs) range from 6.25 to 12.5 µg/mL, outperforming many commercial antifungals .
Structural Analogues and Comparative Efficacy
Over 50 structural analogues have been reported, with modifications at positions 2, 4, and 5. Key comparisons include:
| Analogue | Substitutions | Activity (MIC µg/mL) |
|---|---|---|
| 2,4-Dichloro-1,3-thiazole | 2-Cl, 4-Cl | 25.0 |
| 4-Iodo-1,3-thiazole | 4-I | 50.0 |
| 2,5-Dichloro-4-bromo-1,3-thiazole | 2-Cl, 4-Br, 5-Cl | 12.5 |
The iodine-substituted derivative shows enhanced lipophilicity and membrane permeability, explaining its superior efficacy .
Applications in Drug Development
Antifungal Agents
The compound’s GlcN-6-P inhibition mechanism positions it as a lead candidate for treating resistant fungal infections. Preclinical studies show a 90% reduction in Aspergillus fumigatus biofilm formation at 10 µg/mL .
Anticancer Therapeutics
Derivatives of 2,5-dichloro-4-iodo-1,3-thiazole inhibit Bcr/Abl kinase, a target in chronic myeloid leukemia. Analogue 102a (IC = 0.67 µM) suppresses K562 leukemia cell proliferation by 80% at 10 µM .
Future Directions and Challenges
Despite its promise, gaps remain:
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